4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde
Overview
Description
4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde, also known as vanillin acetate, is a chemical compound that is widely used in scientific research. It is a derivative of vanillin, which is a flavoring agent commonly found in food and beverages. Vanillin acetate is primarily used in the field of biochemistry and pharmacology due to its ability to interact with various biological systems.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde acetate is not fully understood. However, it is believed to interact with various biological systems through its ability to form hydrogen bonds and non-covalent interactions with proteins and other biomolecules. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer.
Biochemical and Physiological Effects:
Vanillin acetate has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to increase the activity of various antioxidant enzymes, thereby reducing oxidative stress. In addition, it has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde acetate in lab experiments is its ability to interact with various biological systems. It can be used to study the effects of inflammation, oxidative stress, and cancer on various cell types. However, one of the limitations of using 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde acetate is its potential toxicity at higher concentrations. Careful dosing and monitoring are required to ensure the safety of the experimental subjects.
Future Directions
There are several future directions for research on 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde acetate. One potential direction is to study its potential use as a drug delivery system for various drugs. Another potential direction is to study its effects on various neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde acetate is a chemical compound that has shown promising therapeutic potential in various diseases. Its ability to interact with various biological systems makes it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Vanillin acetate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
properties
IUPAC Name |
4-methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-7-12(10-17)9-13(14)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFWRTDYLFIPBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228827 | |
Record name | 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
832739-79-4 | |
Record name | 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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